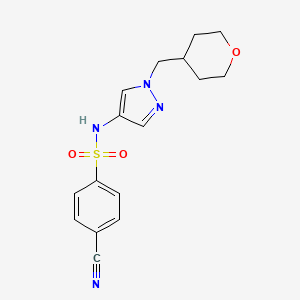

4-cyano-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-cyano-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c17-9-13-1-3-16(4-2-13)24(21,22)19-15-10-18-20(12-15)11-14-5-7-23-8-6-14/h1-4,10,12,14,19H,5-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLUKZKOOQIMMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the formation of the pyrazole ring, followed by the introduction of the tetrahydro-2H-pyran-4-yl group. The final steps involve the addition of the cyano group and the benzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a corresponding amine.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-cyano-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide exhibit promising anticancer properties. For instance, thiazole-integrated compounds have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance efficacy against tumors. The structure-activity relationship (SAR) analysis revealed that specific substituents on the aromatic rings play a crucial role in enhancing anticancer activity .

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | A375 (melanoma) | 10.5 | Induction of apoptosis |

| Compound 2 | MCF-7 (breast cancer) | 15.3 | Inhibition of cell proliferation |

| Compound 3 | DU145 (prostate cancer) | 8.7 | Cell cycle arrest |

Anticonvulsant Properties

The anticonvulsant potential of related compounds has been explored extensively. For example, certain thiazole-linked derivatives have shown remarkable efficacy in seizure models, with some analogues providing up to 100% protection in electroshock tests. The presence of electron-withdrawing groups significantly enhances the anticonvulsant properties, which may be attributed to their ability to stabilize neuronal membranes .

Receptor Affinity and Selectivity

Research has highlighted the compound's affinity for various receptors, including cannabinoid receptors and translocator protein (TSPO). A notable study indicated that a derivative with a tetrahydro-2H-pyranyl moiety exhibited high affinity for TSPO, suggesting potential applications in neurological disorders and pain management . The selectivity profile is critical for minimizing side effects while maximizing therapeutic benefits.

Antimicrobial Activity

Compounds structurally similar to 4-cyano-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide have also been evaluated for antimicrobial properties. Certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics such as ampicillin and streptomycin in several assays .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| E. coli | 32 µg/mL | Moderate |

| S. aureus | 16 µg/mL | High |

| P. aeruginosa | 64 µg/mL | Low |

Case Study 1: Anticancer Efficacy

A study conducted by Siddiqui et al. synthesized a series of thiazole-linked pyrazole derivatives and evaluated their anticancer activity against multiple human cancer cell lines. The most potent compound exhibited an IC50 value of 10 µM against MCF-7 cells, demonstrating significant apoptotic effects confirmed through flow cytometry analysis .

Case Study 2: Anticonvulsant Screening

In a comprehensive screening of new thiazole-based compounds, one analogue displayed a median effective dose (ED50) of 18.4 mg/kg in PTZ-induced seizure models, indicating strong anticonvulsant properties that warrant further investigation for clinical applications .

Mechanism of Action

The mechanism of action of 4-cyano-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole-based sulfonamides. Below is a detailed comparison with structurally analogous compounds, focusing on synthesis, physicochemical properties, and functional group variations.

Physicochemical and Spectroscopic Properties

- Melting Points: The target compound exhibits a high melting point (224–226°C), attributed to strong intermolecular hydrogen bonding from the sulfonamide and cyano groups. In contrast, compound (138–142°C) has a lower melting point due to the flexible butyl chain and reduced polarity .

- Spectroscopy: 1H NMR: The THP group in the target compound shows characteristic signals at δ 4.02–3.86 ppm (tetrahydropyran OCH2) and δ 2.58–2.04 ppm (axial/equatorial CH2), distinct from trifluoromethylbenzyl (δ 7.36–7.60 ppm in ) or fluorobenzyl (δ 7.36 ppm in ) analogs .

Functional Group Impact

- Tetrahydro-2H-Pyran (THP) vs. Benzyl Groups : The THP substituent enhances solubility in polar solvents compared to hydrophobic benzyl groups (e.g., trifluoromethylbenzyl in ). This may improve bioavailability in aqueous environments.

Biological Activity

4-cyano-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide, with the CAS number 1705927-64-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, efficacy, and related research findings.

The compound has the following chemical properties:

- Molecular Formula : C₁₆H₁₈N₄O₃S

- Molecular Weight : 346.4 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its interactions with various receptors and its potential therapeutic applications. Notably, studies have highlighted its affinity for cannabinoid receptors and translocator proteins.

1. Cannabinoid Receptor Binding

Research indicates that derivatives similar to 4-cyano-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide exhibit significant binding affinity for cannabinoid receptors. For instance, one study reported a derivative with a Ki value of 62 nM for CB1 receptors and an even higher affinity (Ki = 29 nM) for the translocator protein (TSPO) . This suggests potential applications in neuropharmacology and pain management.

2. Antitumor Activity

Preliminary studies have also explored the compound's antitumor properties. Structural modifications have been shown to enhance cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analyses indicate that specific substituents can significantly improve antiproliferative activity . For example, compounds with certain electron-donating groups on phenyl rings displayed enhanced cytotoxicity against Jurkat and HT-29 cell lines.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

The mechanisms underlying the biological activity of 4-cyano-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide are still under investigation. However, it is hypothesized that its interaction with cannabinoid receptors may modulate neurotransmitter release, contributing to analgesic effects. Additionally, its structural features may facilitate interactions with cellular targets involved in tumor proliferation.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for 4-cyano-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves coupling a pyrazole intermediate with a sulfonamide precursor. For example, a general procedure for sulfonamide formation includes reacting 1-(4-aminophenyl)-substituted pyrazole derivatives with benzenesulfonyl chloride in anhydrous THF with triethylamine as a base . Key parameters to optimize include reaction time (monitored via TLC), solvent choice (e.g., THF vs. DCM), and purification methods (e.g., recrystallization from methanol) .

Q. What spectroscopic and computational techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- IR spectroscopy : To confirm functional groups (e.g., cyano stretching ~2200 cm⁻¹, sulfonamide S=O bands ~1350–1150 cm⁻¹) .

- NMR : ¹H/¹³C NMR for verifying tetrahydro-2H-pyran and pyrazole ring substituents .

- Mass spectrometry : High-resolution MS (e.g., exact molecular weight 315.345 g/mol) for validating purity .

- Computational tools : Density Functional Theory (DFT) to predict molecular geometry and electrostatic potential surfaces .

Q. How does the tetrahydro-2H-pyran substituent influence solubility and bioavailability?

- Methodological Answer : The tetrahydro-2H-pyran group enhances hydrophilicity due to its oxygen atom, improving aqueous solubility. However, its stereoelectronic effects may reduce membrane permeability. Comparative studies with analogs (e.g., furan or thiazole substituents) suggest that cyclic ethers like tetrahydro-2H-pyran balance lipophilicity and polarity better than aromatic heterocycles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this sulfonamide?

- Methodological Answer :

- Step 1 : Synthesize analogs with modified pyran (e.g., tetrahydropyran vs. piperidine) or sulfonamide groups (e.g., cyano vs. nitro substituents) .

- Step 2 : Test in vitro activity against target proteins (e.g., TRPM8 channels) using fluorescence-based assays .

- Step 3 : Correlate substituent electronic properties (Hammett σ constants) with IC₅₀ values to identify key pharmacophores .

Q. What computational strategies are effective in predicting target binding modes for this compound?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., TRPM8 or carbonic anhydrase).

- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .

- Pharmacophore mapping : Align with known sulfonamide inhibitors (e.g., acetazolamide) to identify conserved interaction motifs .

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, buffer composition) or impurity profiles. Strategies include:

- Reproducibility checks : Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization).

- Impurity profiling : Use HPLC-MS to rule out interference from byproducts (e.g., unreacted sulfonyl chloride) .

- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects meta-regression) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Process optimization : Replace batch reactions with flow chemistry to improve yield and reduce side products .

- Purification : Use membrane separation technologies (e.g., nanofiltration) for efficient removal of low-molecular-weight impurities .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to identify sensitive functional groups (e.g., cyano hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.